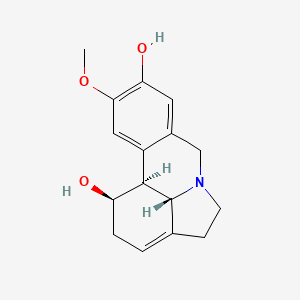
Norpluviine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Norpluviine is an alkaloid belonging to the Amaryllidaceae family, which is known for its diverse range of biologically active compounds These alkaloids are primarily found in plants such as Narcissus and Lycoris species
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Norpluviine typically involves the oxidative coupling of norbelladine or related compounds. This process requires the protection of ring A through methylation, followed by oxidative coupling to form the desired alkaloid structure . The reaction conditions often involve the use of specific oxidizing agents and controlled environments to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound is less common compared to other Amaryllidaceae alkaloids like galanthamine. it can be produced through biotechnological methods involving in vitro cultures of Narcissus and Lycoris species. These methods offer an alternative approach to traditional extraction from plant materials, providing a more sustainable and controlled production process .
Análisis De Reacciones Químicas
Types of Reactions
Norpluviine undergoes several types of chemical reactions, including:
Oxidation: The benzylic position of this compound can be oxidized to yield a cyclic hemiaminal group.
Reduction: Reduction reactions can be used to modify the structure of this compound, leading to the formation of various derivatives.
Substitution: Substitution reactions involving this compound can introduce different functional groups, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include lycorenine and other related alkaloids. These products are often studied for their potential biological activities and therapeutic applications .
Aplicaciones Científicas De Investigación
Biology: The compound’s unique structure and biological activity make it a subject of interest in studies related to plant biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of Norpluviine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of acetylcholinesterase, similar to other Amaryllidaceae alkaloids. This inhibition leads to an increase in acetylcholine levels, which can have various physiological effects, particularly on the nervous system .
Comparación Con Compuestos Similares
Norpluviine is part of a larger group of Amaryllidaceae alkaloids, which includes compounds such as:
Galanthamine: Known for its use in the treatment of Alzheimer’s disease.
Lycorine: Studied for its anticancer properties.
Haemanthamine: Known for its antiviral and anticancer activities.
Compared to these compounds, this compound is unique due to its specific chemical structure and the types of reactions it undergoes
Propiedades
Número CAS |
517-99-7 |
|---|---|
Fórmula molecular |
C16H19NO3 |
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
(1S,15R,16S)-4-methoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6,12-tetraene-5,15-diol |
InChI |
InChI=1S/C16H19NO3/c1-20-14-7-11-10(6-13(14)19)8-17-5-4-9-2-3-12(18)15(11)16(9)17/h2,6-7,12,15-16,18-19H,3-5,8H2,1H3/t12-,15-,16-/m1/s1 |
Clave InChI |
KYCRETLRESMMIM-DAXOMENPSA-N |
SMILES isomérico |
COC1=C(C=C2CN3CCC4=CC[C@H]([C@H]([C@@H]43)C2=C1)O)O |
SMILES canónico |
COC1=C(C=C2CN3CCC4=CCC(C(C43)C2=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















